REACTION_SMILES
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[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][c:13]1[OH:14].[Cl:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]([Br:15])[c:13]1[OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)c(C(C)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Br)c(O)c(C(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |